molecular formula C31H40N4O8 B613452 Fmoc-arg(boc)2-OH CAS No. 143824-77-5

Fmoc-arg(boc)2-OH

Cat. No.: B613452
CAS No.: 143824-77-5
M. Wt: 596,68 g/mole
InChI Key: QAWFIDADTYJUPT-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Fmoc-arg(boc)2-OH is widely used in the field of peptide synthesis, particularly for the assembly of arginine-rich peptides. These peptides have applications in various scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-arg(boc)2-OH typically involves the protection of the arginine side chain with two tert-butoxycarbonyl (Boc) groups and the N-terminal with a 9-fluorenylmethoxycarbonyl (Fmoc) group. One efficient method starts with Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflyguanidine in the presence of diisopropylethylamine (DIEA) to yield this compound . Another method involves starting from Z-Orn-OH and N,N’-bis(tert-butoxycarbonyl)-S-methylisothiourea .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to meet the stringent requirements for peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-arg(boc)2-OH primarily undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a basic secondary amine nucleophile such as piperidine, while the Boc groups are removed using trifluoroacetic acid (TFA) .

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Boc Deprotection: TFA in dichloromethane (DCM) or methanol.

Major Products Formed

The major products formed from these reactions are the deprotected arginine derivatives, which can then be used in further peptide synthesis steps.

Mechanism of Action

The primary function of Fmoc-arg(boc)2-OH is to protect the arginine side chain and N-terminal during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, while the Boc groups are stable under basic conditions but can be removed under acidic conditions. This orthogonality allows for selective deprotection and efficient peptide assembly .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

    Fmoc-Arg(Pmc)-OH: Contains a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group.

    Fmoc-Arg(Me,Pbf)-OH: A methylated version with a Pbf protecting group.

Uniqueness

Fmoc-arg(boc)2-OH is unique due to its dual Boc protection on the arginine side chain, providing enhanced stability and preventing side reactions during peptide synthesis. This makes it particularly suitable for synthesizing peptides with multiple arginine residues .

Properties

IUPAC Name

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40N4O8/c1-30(2,3)42-28(39)34-26(35-29(40)43-31(4,5)6)32-17-11-16-24(25(36)37)33-27(38)41-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,11,16-18H2,1-6H3,(H,33,38)(H,36,37)(H2,32,34,35,39,40)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAALELGEWGQEG-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fmoc-arg(boc)2-OH
Reactant of Route 2
Fmoc-arg(boc)2-OH
Reactant of Route 3
Fmoc-arg(boc)2-OH
Reactant of Route 4
Fmoc-arg(boc)2-OH
Reactant of Route 5
Fmoc-arg(boc)2-OH
Reactant of Route 6
Fmoc-arg(boc)2-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.